Tofogliflozin is a potent and highly specific sodium/glucose cotransporter 2 (SGLT2) inhibitor. [, ] It is classified as an antidiabetic drug and plays a significant role in scientific research exploring new avenues for treating type 2 diabetes mellitus (T2DM) and its associated complications. [, ] Tofogliflozin's primary function is to lower blood glucose levels by promoting glucose excretion in urine. [] This is achieved through the selective inhibition of SGLT2, a protein responsible for glucose reabsorption in the kidneys. [, ]
Tofogliflozin is a novel compound classified as a sodium-glucose co-transporter 2 inhibitor. It is primarily developed for the treatment of type 2 diabetes mellitus by promoting glycemic control through the inhibition of glucose reabsorption in the kidneys. This mechanism leads to increased glucose excretion in urine, thereby lowering blood glucose levels. Tofogliflozin has been shown to have beneficial effects on body weight and cardiovascular health in various studies, making it a significant candidate in diabetes management .
Tofogliflozin was synthesized and developed by Chugai Pharmaceutical Co., Ltd. in Japan. It belongs to the class of drugs known as sodium-glucose co-transporter 2 inhibitors, which also includes other compounds like dapagliflozin and empagliflozin. These medications are designed to help manage blood sugar levels in patients with type 2 diabetes by inhibiting the reabsorption of glucose in the renal tubules, thus enhancing urinary glucose excretion .
The synthesis of tofogliflozin involves several key steps:
Tofogliflozin has a specific molecular structure characterized by its unique arrangement of atoms:
The detailed structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 347.41 g/mol |
Key Functional Groups | Hydroxymethyl, Ethylphenyl |
Tofogliflozin participates in several chemical reactions during its synthesis and application:
The precise reaction mechanisms are vital for understanding both its synthesis and its behavior within biological systems.
Tofogliflozin exerts its pharmacological effects primarily through the inhibition of sodium-glucose co-transporter 2 in the proximal convoluted tubule of the nephron:
Tofogliflozin exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate storage conditions.
Tofogliflozin is primarily utilized in scientific research and clinical settings for:
Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a paradigm shift in diabetes therapeutics, evolving from glucose-lowering agents to disease-modifying drugs with cardio-renal benefits. This class targets SGLT2 transporters in the renal proximal tubule, responsible for 90% of glucose reabsorption. By inhibiting this pathway, SGLT2 inhibitors promote urinary glucose excretion (UGE), reducing hyperglycemia independently of insulin secretion [1] [7]. The scientific journey began with phlorizin (1835), a natural SGLT inhibitor with poor oral bioavailability and non-selective action. Modern SGLT2 inhibitors emerged following the cloning of SGLT1 (1980s) and SGLT2 (1990s), enabling targeted drug design [1]. Clinical evolution accelerated after FDA's 2008 mandate for cardiovascular outcome trials (CVOTs), which unexpectedly revealed cardio-renal benefits extending beyond glycemic control. Landmark trials (EMPA-REG OUTCOME, CANVAS, DECLARE-TIMI 58) demonstrated significant reductions in heart failure hospitalizations and renal function decline, establishing SGLT2 inhibitors as pivotal in managing cardio-renal-metabolic (CRM) syndrome—the interlinked triad of type 2 diabetes (T2DM), chronic kidney disease (CKD), and heart failure (HF) [1] [5] [9].
Tofogliflozin (chemical name: (1S,3'R,4'S,5'S,6'R)-6-[(4-ethylphenyl)methyl]-3',4',5',6'-tetrahydro-6'-(hydroxymethyl)spiro[isobenzofuran-1(3H),2'-[2H]pyran]-3',4',5'-triol hydrate) is a highly selective SGLT2 inhibitor first approved in Japan in March 2014 under brand names Apleway® (Sanofi) and Deberza® (Kowa) [2] [10]. Developed by Chugai Pharmaceutical, it received approval for T2DM management as monotherapy or combination treatment. The approval was based on robust phase III trials demonstrating effective glycemic control and weight reduction without increased hypoglycemia risk. Unlike earlier inhibitors, tofogliflozin's molecular structure incorporates a novel O-spiroketal ring system, contributing to exceptional SGLT2 selectivity [4] [10]. While initially licensed to Roche (2007), development rights reverted to Chugai (2011) before partnerships with Kowa and Sanofi for Japanese marketing. As of 2025, tofogliflozin remains primarily available in Japan, with ongoing evaluations for global expansion [3] [10].
"SGLT2 inhibitors have evolved from glucose-lowering drugs to essential therapeutic options to prevent the onset, slow the progression, and improve the prognosis of CRM syndrome" [1]
Clinical guidelines now reflect this paradigm, recommending SGLT2 inhibitors for T2DM with:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7